cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034424-79-6
VCID: VC4156496
InChI: InChI=1S/C16H18N4O/c21-16(13-7-4-8-13)19-9-14(10-19)20-11-15(17-18-20)12-5-2-1-3-6-12/h1-3,5-6,11,13-14H,4,7-10H2
SMILES: C1CC(C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Molecular Formula: C16H18N4O
Molecular Weight: 282.347

cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

CAS No.: 2034424-79-6

Cat. No.: VC4156496

Molecular Formula: C16H18N4O

Molecular Weight: 282.347

* For research use only. Not for human or veterinary use.

cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone - 2034424-79-6

Specification

CAS No. 2034424-79-6
Molecular Formula C16H18N4O
Molecular Weight 282.347
IUPAC Name cyclobutyl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Standard InChI InChI=1S/C16H18N4O/c21-16(13-7-4-8-13)19-9-14(10-19)20-11-15(17-18-20)12-5-2-1-3-6-12/h1-3,5-6,11,13-14H,4,7-10H2
Standard InChI Key LJCVFPZGOCGRKU-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound integrates three distinct components:

  • Cyclobutyl group: A four-membered carbocyclic ring known for introducing conformational rigidity and enhancing metabolic stability in drug candidates .

  • Azetidine ring: A saturated four-membered nitrogen-containing heterocycle that contributes to improved bioavailability and binding affinity in therapeutic agents.

  • 4-Phenyl-1,2,3-triazole: A heteroaromatic system that facilitates π-π stacking interactions with biological targets and serves as a bioisostere for amide bonds .

The stereochemistry of the azetidine moiety is critical, with patents emphasizing the (S)-configuration at the chiral center for optimal receptor binding .

Physicochemical Properties

Key properties include:

ParameterValueSource
Molecular Weight282.34 g/mol
logP (Partition Coefficient)~1.6 (estimated)
Hydrogen Bond Acceptors4
Polar Surface Area~42 Ų

The compound’s moderate lipophilicity (logP ~1.6) suggests favorable membrane permeability, while its polar surface area (41.89 Ų) aligns with guidelines for central nervous system (CNS) penetration .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step sequences:

  • Azetidine Functionalization: Introduction of the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, 3-azidoazetidine intermediates react with phenylacetylene derivatives to form the 1,2,3-triazole ring .

  • Cyclobutane Incorporation: The cyclobutyl group is introduced through nucleophilic acyl substitution, where cyclobutanecarbonyl chloride reacts with the azetidine nitrogen.

  • Chiral Resolution: Enantiomeric purity is achieved via chiral chromatography or asymmetric synthesis, as the (S)-configuration is pharmacologically preferred .

Optimization Challenges

Key challenges include:

  • Ring Strain Mitigation: The azetidine and cyclobutyl rings introduce strain, necessitating mild reaction conditions to prevent decomposition.

  • Regioselectivity: Ensuring precise triazole substitution at the 1-position requires careful control of CuAAC conditions .

Chemical Reactivity and Stability

Degradation Pathways

  • Hydrolysis: The ketone group may undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives .

  • Oxidation: The cyclobutyl ring is susceptible to ring-opening oxidation, particularly in the presence of strong oxidizing agents .

Stability Profiles

ConditionStability OutcomeSource
pH 7.4 (37°C)>90% intact after 24 hours
UV Light (300 nm)Gradual decomposition

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

  • Bioisosteric Replacement: The triazole group replaces labile ester or amide functionalities, enhancing metabolic stability .

  • Conformational Restriction: The cyclobutyl and azetidine rings limit rotational freedom, improving target selectivity .

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